Rpi-1

描述

This compound is an ATP-dependent RET kinase inhibitor. Oral treatment with this compound caused growth arrest or regression in 81% treated tumors. Following treatment suspension, tumor inhibition was maintained (51%, Pbr

属性

IUPAC Name |

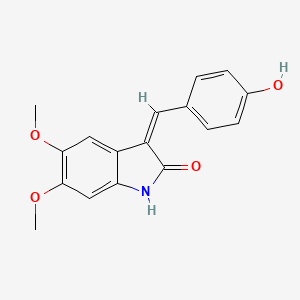

(3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-21-15-8-12-13(7-10-3-5-11(19)6-4-10)17(20)18-14(12)9-16(15)22-2/h3-9,19H,1-2H3,(H,18,20)/b13-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSMCYNBVCGIHC-QPEQYQDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CC3=CC=C(C=C3)O)C(=O)N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)/C(=C/C3=CC=C(C=C3)O)/C(=O)N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269730-03-2 | |

| Record name | RPI-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269730032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RPI-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RPI-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ66VPR7DB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

RPI-1: A Targeted Approach to Disrupting Oncogenic Signaling in Thyroid Carcinoma

For Immediate Release

MILAN, Italy - In the landscape of targeted therapies for thyroid cancer, the small molecule inhibitor RPI-1 has emerged as a significant agent, primarily through its potent and selective inhibition of the RET (Rearranged during Transfection) tyrosine kinase. This technical guide delineates the mechanism of action of this compound, summarizing key preclinical findings, experimental methodologies, and the signaling cascades it disrupts. The data presented herein provides a comprehensive overview for researchers, scientists, and drug development professionals engaged in the pursuit of novel treatments for thyroid malignancies.

This compound, an arylidene-2-indolinone derivative, demonstrates notable efficacy in thyroid cancer models driven by RET oncogenes, which are frequent genetic alterations in both papillary and medullary thyroid carcinomas.[1][2] Its mechanism of action is centered on the direct inhibition of the constitutive tyrosine kinase activity of RET oncoproteins, including the RET/PTC1 fusion protein and various MEN2A-associated RET mutants.[1][3] This inhibition triggers a cascade of downstream effects, ultimately leading to reduced cell proliferation, induction of apoptosis, and inhibition of angiogenesis.

Core Mechanism: Inhibition of RET Tyrosine Kinase

The fundamental action of this compound is the suppression of RET autophosphorylation.[1][3] By binding to the kinase domain, this compound prevents the transfer of phosphate groups to tyrosine residues, a critical step in the activation of the RET receptor. This abrogation of RET phosphorylation has been demonstrated in various thyroid cancer cell lines, including TPC-1 (papillary thyroid carcinoma) and TT cells (medullary thyroid carcinoma).[1][3][4] Consequently, the recruitment and activation of downstream signaling effectors are blocked.

Disruption of Downstream Signaling Pathways

The constitutive activation of RET in thyroid cancer cells leads to the aberrant activation of several key signaling pathways that promote cell growth, survival, and proliferation. This compound effectively curtails these signals by inhibiting the initial phosphorylation of RET. The primary pathways affected are:

-

Phospholipase Cγ (PLCγ) Pathway: this compound treatment abolishes the binding of PLCγ to the phosphorylated RET oncoprotein, thereby inhibiting its activation.[1][3]

-

Ras/ERK (MAPK) Pathway: The inhibition of RET phosphorylation prevents the activation of the Ras/ERK pathway, a critical driver of cell proliferation.[3]

-

PI3K/AKT Pathway: this compound has been shown to inhibit the activation of AKT, a key mediator of cell survival and anti-apoptotic signals.[1][2][3][5]

-

JNK2 Pathway: The activation of JNK2 has also been shown to be abolished by this compound treatment in papillary thyroid carcinoma cells.[1][2]

The concerted inhibition of these pathways culminates in the observed anti-tumor effects of this compound.

Cellular and In Vivo Anti-Tumor Activities

The molecular effects of this compound translate into significant anti-tumor activity both in vitro and in vivo.

In Vitro Effects:

-

Inhibition of Proliferation: this compound demonstrates a dose-dependent inhibition of proliferation in thyroid cancer cell lines harboring RET mutations.[3][6]

-

Induction of Apoptosis: Treatment with this compound leads to an increase in apoptotic cell death in medullary thyroid carcinoma cells, characterized by the activation of BAD and cleavage of caspases.[7]

-

Cell Cycle Arrest: In papillary thyroid carcinoma cells, this compound has been shown to induce cell cycle arrest at the G2 phase.[2]

-

Inhibition of Angiogenesis: this compound treatment has been associated with a reduction in the production of Vascular Endothelial Growth Factor (VEGF), suggesting an anti-angiogenic effect.[7]

In Vivo Efficacy: In preclinical xenograft models using human medullary thyroid carcinoma TT cells, oral administration of this compound resulted in significant tumor growth inhibition and even tumor regression.[3][7] Notably, a substantial percentage of this compound-treated mice were rendered tumor-free.[3][6] These studies highlight the oral bioavailability and potent anti-tumor efficacy of this compound in a living system.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

| Cell Line | Cancer Type | Genetic Background | Assay | IC50 Value | 95% Confidence Interval | Reference |

| NIH3T3 | Fibroblast (Transfected) | RET (MEN2A mutant) | Cell Proliferation | 3.6 µM | 1.8 to 5.4 µM | [3][6] |

| NIH3T3 | Fibroblast (Non-transfected) | Wild-type | Cell Proliferation | 16 µM | 12.3 to 19.7 µM | [3][6] |

| NIH3T3 | Fibroblast (Transfected) | RET (MEN2A mutant) | Colony Formation (Soft Agar) | 2.4 µM | 0.8 to 4.0 µM | [3][6] |

| NIH3T3 | Fibroblast (Transfected) | H-RAS | Colony Formation (Soft Agar) | 26 µM | 17 to 35 µM | [3][6] |

| TT | Medullary Thyroid Carcinoma | Endogenous RET (C634W) | Cell Proliferation (7 days) | 7.2 µM | 6.6 to 7.8 µM | [3] |

| TPC-1 | Papillary Thyroid Carcinoma | Endogenous RET/PTC1 | Cell Proliferation (72 hours) | 5.1 µM | Not Reported | [4] |

| RPTC | Primary Thyrocytes (Infected) | RET/PTC1 | Cell Proliferation (72 hours) | 5.4 ± 0.4 µM | Not Reported | [5] |

| TPC-1 | Papillary Thyroid Carcinoma | RET/PTC1 | Cell Proliferation (72 hours) | 6.3 ± 0.2 µM | Not Reported | [5] |

| NT | Primary Thyrocytes (Uninfected) | Wild-type | Cell Proliferation (72 hours) | > 30 µM | Not Reported | [5] |

| Nthy-ori 3-1 | Follicular Thyroid Epithelial | Wild-type | Cell Proliferation (72 hours) | > 30 µM | Not Reported | [5] |

| Animal Model | Tumor Type | Treatment | Dosing | Duration | Tumor Weight Inhibition (%) | Cure Rate | Reference |

| Nude Mice | TT Xenograft | This compound (oral) | 2 x 100 mg/kg/day | 10 days | 81% (P < .001) | 25% | [3][6] |

| Nude Mice | TT Xenograft | This compound (oral) | Not specified | Not specified | 81% (regression in 81% of tumors) | 2/11 mice | [7] |

Detailed Experimental Protocols

A summary of the key experimental methodologies used to elucidate the mechanism of action of this compound is provided below.

Cell Proliferation and Anchorage-Independent Growth Assays:

-

Cell Lines: NIH3T3 fibroblasts (transfected with RET mutants or H-RAS), human medullary thyroid carcinoma TT cells, and papillary thyroid carcinoma TPC-1 cells were utilized.[1][3][6]

-

Proliferation Assay: Cells were seeded in multi-well plates and treated with varying concentrations of this compound. Cell viability was assessed at different time points (e.g., 72 hours, 7 days) using methods such as the sulforhodamine B (SRB) colorimetric assay.[5]

-

Anchorage-Independent Growth Assay: Cells were suspended in soft agar containing different concentrations of this compound and plated over a layer of solidified agar. Colonies were allowed to form over a period of several days to weeks, after which they were stained and counted.[6]

Immunoblotting for Protein Expression and Phosphorylation:

-

Sample Preparation: Cells were treated with this compound for specified durations (e.g., 24 hours), after which total protein extracts were prepared.[3][5]

-

Western Blot Analysis: Protein lysates were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against total and phosphorylated forms of RET, PLCγ, ERK, and AKT.[3][5] Actin was often used as a loading control.[5]

In Vivo Xenograft Studies:

-

Animal Model: Female athymic nude CD-1 mice were used.[3]

-

Tumor Inoculation: Human medullary thyroid carcinoma TT cells were inoculated subcutaneously into the right flank of the mice.[3]

-

Treatment Regimen: When tumors became measurable, mice were randomized into control and treatment groups. This compound was administered orally, typically twice a day, at specified doses (e.g., 50 or 100 mg/kg).[3][4] The vehicle control consisted of ethanol, Cremophor EL, and 0.9% NaCl solution.[3]

-

Efficacy Assessment: Tumor growth was monitored by biweekly caliper measurements. Drug efficacy was assessed by comparing the mean tumor weight in treated versus control mice. The "cure" rate was defined as the absence of a palpable tumor at the end of the experiment.[3]

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in vivo evaluation.

Caption: this compound inhibits RET autophosphorylation, blocking downstream signaling.

Caption: Workflow for evaluating the in vivo efficacy of this compound.

Conclusion

This compound represents a promising therapeutic agent for thyroid cancers characterized by RET oncogenic activation. Its well-defined mechanism of action, involving the direct inhibition of RET tyrosine kinase and the subsequent blockade of critical downstream signaling pathways, provides a strong rationale for its clinical development. The preclinical data robustly support its anti-proliferative, pro-apoptotic, and anti-angiogenic effects, which are substantiated by significant in vivo anti-tumor activity and oral bioavailability. Further investigation into the clinical utility of this compound and similar RET inhibitors is warranted to improve outcomes for patients with advanced thyroid cancer.

References

- 1. Inactivation of Ret/Ptc1 oncoprotein and inhibition of papillary thyroid carcinoma cell proliferation by indolinone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inactivation of Ret/Ptc1 oncoprotein and inhibition of papillary thyroid carcinoma cell proliferation by indolinone this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Cellular effects and antitumor activity of RET inhibitor this compound on MEN2A-associated medullary thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Apoptotic cell death induction and angiogenesis inhibition in large established medullary thyroid carcinoma xenografts by Ret inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

RPI-1: A Technical Guide to its Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

RPI-1, a potent and selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase, has emerged as a significant molecule in cancer research and drug development. Its ability to target oncogenic RET signaling pathways makes it a valuable tool for studying cellular processes and a promising candidate for therapeutic intervention in RET-driven malignancies, such as medullary and papillary thyroid carcinomas. This technical guide provides a comprehensive overview of the structure, a detailed synthesis pathway, and the mechanism of action of this compound, intended to support researchers in the fields of medicinal chemistry and oncology.

This compound Structure and Properties

This compound, with the systematic name (3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one, is a member of the 2-indolinone class of compounds. Its chemical structure is characterized by a dimethoxy-substituted oxindole core linked to a 4-hydroxyphenyl group via an exocyclic double bond. This specific arrangement is crucial for its biological activity as an ATP-competitive inhibitor of the RET kinase.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for its synthesis, characterization, and use in experimental settings.

| Property | Value | Reference |

| IUPAC Name | (3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one | [1] |

| Alternate Names | 1,3-dihydro-5,6-dimethoxy-3-[(4-hydroxyphenyl)methylene]-H-indol-2-one; 3-(4-Hydroxybenzylidene)-5,6-dimethoxyindolin-2-one | [1] |

| CAS Number | 269730-03-2 | [1] |

| Molecular Formula | C₁₇H₁₅NO₄ | [1] |

| Molecular Weight | 297.31 g/mol | [1] |

| Appearance | Light yellow to brown powder or crystals | |

| Purity | ≥95% (HPLC) | [1] |

| Solubility | Soluble in DMSO and DMF |

Synthesis Pathway of this compound

The synthesis of this compound is a two-step process. The first step involves the preparation of the key intermediate, 5,6-dimethoxyoxindole. The second step is a Knoevenagel condensation of this intermediate with 4-hydroxybenzaldehyde to yield the final product, this compound.

References

RPI-1: A Selective RET Kinase Inhibitor for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

The Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, is a critical regulator of cell growth, differentiation, and survival.[1] Aberrant activation of RET through mutations or chromosomal rearrangements is a known driver in several human cancers, most notably in medullary and papillary thyroid carcinomas and a subset of non-small cell lung cancers (NSCLC).[2][3] This constitutive activation of RET's kinase function triggers a cascade of downstream signaling pathways, including RAS/RAF/MAPK, PI3K/AKT, and PLCγ, ultimately promoting uncontrolled cell proliferation and tumor progression.[2][4] Consequently, the RET kinase has emerged as a promising therapeutic target.

RPI-1 is a specific, orally available 2-indolinone compound identified as a potent and selective inhibitor of RET tyrosine kinase.[5][6] It functions as a cell-permeable, ATP-competitive inhibitor, effectively blocking the autophosphorylation of the RET kinase and subsequently attenuating its downstream signaling pathways.[1][7][8] This guide provides a comprehensive overview of this compound, summarizing its inhibitory activity, detailing the experimental protocols used for its characterization, and visualizing the underlying molecular pathways and experimental workflows.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key inhibitory concentrations and anti-tumor effects.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Cell Line | Target Context | IC50 Value | 95% Confidence Interval | Citation(s) |

| Cell Proliferation | NIH3T3 | Transfected with RET(C634R) mutant | 3.6 µM | 1.8 to 5.4 µM | [5][6] |

| Cell Proliferation | NIH3T3 | Non-transfected | 16 µM | 12.3 to 19.7 µM | [5][6] |

| Cell Proliferation | TPC-1 | Endogenous RET/PTC1 rearrangement | 5.1 µM | Not specified | [5] |

| Anchorage-Independent Growth | NIH3T3 | Transfected with RET(C634R) mutant | 2.4 µM | 0.8 to 4.0 µM | [5][6] |

| Anchorage-Independent Growth | NIH3T3 | Transfected with H-RAS | 26 µM | 17 to 35 µM | [5][6] |

Table 2: In Vivo Antitumor Activity of this compound in a TT Xenograft Model

| Animal Model | Treatment | Dosage | Treatment Duration | Outcome | Citation(s) |

| Nude mice with TT cell xenografts | This compound (oral) | 50 mg/kg, twice daily | 10 days | Dose-dependent tumor growth inhibition | [5] |

| Nude mice with TT cell xenografts | This compound (oral) | 100 mg/kg, twice daily | 10 days | 81% inhibition of tumor growth; 25% of mice became tumor-free | [5][6] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the mechanism and evaluation of this compound.

RET Signaling and this compound Inhibition

The RET receptor, upon activation by its ligands (GDNF family ligands) and co-receptors (GFRα), dimerizes and autophosphorylates key tyrosine residues.[2][4] This creates docking sites for various adaptor proteins, initiating downstream signaling cascades that regulate cell fate.[4][9] this compound inhibits the initial autophosphorylation step, effectively shutting down these pro-survival and proliferative signals.

References

- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]

- 2. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 3. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cellular effects and antitumor activity of RET inhibitor this compound on MEN2A-associated medullary thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound | CAS 269730-03-2 | Sun-shinechem [sun-shinechem.com]

- 9. aacrjournals.org [aacrjournals.org]

The Discovery and Initial Characterization of Rpi1: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the discovery and initial characterization of the Rpi1 protein in Saccharomyces cerevisiae. Rpi1 (Ras Pathway Inhibitor 1) was first identified as a negative regulator of the Ras-cyclic AMP (cAMP) signaling pathway. Subsequent research has revealed its dual functionality as a putative transcriptional regulator involved in cell wall integrity, stress response, and preparation for the stationary phase. This document details the key experimental findings, presents available data in a structured format, outlines the methodologies used in its characterization, and provides visual representations of the relevant biological pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of signal transduction and stress response in yeast.

Discovery of Rpi1

Rpi1 was originally discovered in a genetic screen designed to identify genes that, when overexpressed, could down-regulate the activity of the Ras protein in Saccharomyces cerevisiae[1][2]. The screen aimed to isolate novel inhibitors of the Ras-cAMP pathway, a critical signaling cascade that controls cell proliferation in response to nutrient availability[3].

The initial characterization of Rpi1 was based on three key observations[1][2]:

-

Reduction of cAMP Levels: Overexpression of the RPI1 gene led to a decrease in intracellular cAMP levels in wild-type yeast cells. This effect was not observed in cells carrying a mutationally activated RAS2 allele (RAS2Val-19), suggesting that Rpi1 acts upstream of or at the level of Ras activation[1][2].

-

Suppression of Heat Shock Sensitivity: Overexpression of Rpi1 suppressed the heat shock sensitivity phenotype associated with the overexpression of the normal RAS2 gene. Again, this suppression was not seen in the presence of the constitutively active RAS2Val-19 mutant[1][2].

-

Phenotype of rpi1 Disruption: Disruption of the RPI1 gene resulted in a heat shock sensitivity phenotype, which could be rescued by mutations that decrease the activity of the normal Ras protein[1].

These initial findings established Rpi1 as a novel negative regulator of the Ras-cAMP pathway, functioning upstream of Ras activity. It was also noted that the down-regulatory effect of Rpi1 is dependent on the presence of one of the two Ras GTPase-activating proteins, Ira1 or Ira2[3].

Rpi1 as a Putative Transcriptional Regulator

Further investigation into the function of Rpi1 revealed its role as a putative transcriptional regulator. This was supported by several lines of evidence:

-

Nuclear Localization: An Rpi1-Green Fluorescent Protein (GFP) fusion protein was observed to localize to the nucleus[3].

-

Transcriptional Activation Domain: A Gal4-based yeast two-hybrid assay demonstrated that the C-terminal domain of Rpi1 possesses a transcriptional activation function[3].

-

Regulation of Gene Expression: Overexpression of Rpi1 was found to increase the mRNA levels of several genes involved in cell wall metabolism, including FKS2, a key gene in cell wall biogenesis[3].

This transcriptional regulatory function appears to be independent of the Ras/cAMP pathway and the cell wall integrity MAP kinase cascade, suggesting that Rpi1 has a broader role in cellular physiology than initially thought[3][4].

Role in Cell Wall Integrity and Stress Tolerance

Rpi1 was also identified as a high-copy suppressor of the cell lysis defect associated with a null mutation in the MPK1 gene, which encodes the MAP kinase of the cell wall integrity pathway[3][4]. This finding, coupled with the observation that Rpi1 overexpression leads to increased resistance to the cell wall lytic enzyme zymolyase, strongly implicates Rpi1 in the maintenance of cell wall integrity[5][6].

Furthermore, Rpi1 has been shown to be critical for stress tolerance, particularly during ethanolic fermentation. Overexpression of RPI1 significantly improves cell viability during fermentation at elevated temperatures, while its disruption leads to a drastic reduction in viability under the same conditions[5][6]. This suggests that Rpi1 plays a crucial role in preparing cells for and helping them withstand environmental stresses.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial characterization of Rpi1.

| Table 1: Effect of Rpi1 Overexpression on cAMP Levels | |

| Yeast Strain | Relative cAMP Level (vs. Wild-Type with Vector) |

| Wild-Type + Vector | 1.0 |

| Wild-Type + Rpi1 Overexpression | Decreased (Specific quantitative data not available in cited literature) |

| RAS2Val-19 + Vector | Elevated (Specific quantitative data not available) |

| RAS2Val-19 + Rpi1 Overexpression | No significant change compared to RAS2Val-19 + Vector |

| Table 2: Effect of Rpi1 on Heat Shock Survival | |

| Yeast Strain/Condition | Relative Survival Rate after Heat Shock |

| Wild-Type + RAS2 Overexpression | Reduced |

| Wild-Type + RAS2 Overexpression + Rpi1 Overexpression | Increased (Suppresses sensitivity) |

| rpi1Δ Mutant | Reduced |

| Table 3: Rpi1 and Fermentation Stress Tolerance | |

| Yeast Strain | Relative Viability after 36h Fermentation at 38°C |

| Wild-Type | 1.0 |

| Rpi1 Overexpression | >50-fold increase[5][6] |

| rpi1Δ Mutant | ~100-fold decrease[6] |

| Table 4: Rpi1 Effect on Cell Wall Integrity (Zymolyase Sensitivity) | |

| Yeast Strain | Relative Resistance to Zymolyase |

| Wild-Type | Baseline |

| Rpi1 Overexpression | Highly resistant[5][6] |

Signaling Pathways and Experimental Workflows

Rpi1 in the Ras-cAMP Signaling Pathway

Rpi1 acts as a negative regulator of the Ras-cAMP pathway. It is proposed to function upstream of Ras, and its activity is dependent on the GTPase-activating proteins Ira1 or Ira2.

Caption: Rpi1's role in the Ras-cAMP pathway.

Rpi1 and Cell Wall Integrity/Transcriptional Regulation

Rpi1 functions as a putative transcriptional activator, influencing the expression of genes involved in cell wall maintenance, such as FKS2.

Caption: Rpi1's function as a transcriptional regulator.

Experimental Workflow: Yeast Two-Hybrid Assay

The yeast two-hybrid assay was used to identify the transcriptional activation domain of Rpi1.

Caption: Workflow for the Yeast Two-Hybrid Assay.

Experimental Protocols

Heat Shock Sensitivity Assay

This assay is used to determine the sensitivity of yeast strains to high temperatures.

-

Culture Preparation: Grow yeast strains to mid-log phase in appropriate liquid medium (e.g., YPD or selective medium).

-

Heat Shock: Transfer a defined volume of the culture to a pre-warmed water bath at a lethal temperature (e.g., 50°C).

-

Time Points: Remove aliquots of the culture at various time points (e.g., 0, 15, 30, 45, 60 minutes).

-

Serial Dilution and Plating: Prepare serial dilutions of the aliquots in sterile water or saline.

-

Plating: Plate a standard volume (e.g., 100 µL) of each dilution onto YPD agar plates.

-

Incubation: Incubate the plates at a permissive temperature (e.g., 30°C) for 2-3 days until colonies are visible.

-

Quantification: Count the number of colonies on the plates and calculate the percentage of survival relative to the 0-minute time point.

Zymolyase Sensitivity Assay

This assay measures the integrity of the yeast cell wall by assessing its resistance to enzymatic digestion.

-

Cell Harvesting: Grow yeast cultures to the desired growth phase and harvest the cells by centrifugation.

-

Washing: Wash the cell pellet with a suitable buffer (e.g., sterile water or a weak buffer).

-

Resuspension: Resuspend the cells in a hypotonic buffer containing a specific concentration of Zymolyase.

-

Spectrophotometric Monitoring: Immediately place the cell suspension in a spectrophotometer and monitor the decrease in optical density (OD) at 600 nm over time. The rate of OD decrease is proportional to the rate of cell lysis and is an indicator of cell wall susceptibility to the enzyme.

-

Data Analysis: Compare the lysis profiles of different yeast strains. A slower rate of lysis indicates a more robust cell wall.

Northern Blot Analysis for mRNA Quantification

This technique is used to determine the abundance of specific mRNA transcripts.

-

RNA Extraction: Isolate total RNA from yeast cells grown under specific conditions using a standard method such as hot acid phenol extraction.

-

Gel Electrophoresis: Separate the RNA samples on a denaturing agarose gel (containing formaldehyde) to ensure that RNA secondary structures do not affect migration.

-

Transfer: Transfer the separated RNA from the gel to a nylon or nitrocellulose membrane.

-

Probe Labeling: Prepare a labeled DNA or RNA probe that is complementary to the target mRNA (e.g., FKS2). The probe is typically labeled with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., digoxigenin).

-

Hybridization: Incubate the membrane with the labeled probe under conditions that allow the probe to anneal specifically to the target mRNA.

-

Washing: Wash the membrane to remove any unbound probe.

-

Detection: Detect the signal from the labeled probe using autoradiography (for radioactive probes) or a chemiluminescent or colorimetric reaction (for non-radioactive probes). The intensity of the signal is proportional to the amount of the target mRNA.

-

Normalization: Normalize the signal of the target mRNA to a loading control (e.g., actin or ribosomal RNA) to account for variations in RNA loading.

Gal4-Based Yeast Two-Hybrid Assay

This method is used to test for protein-protein interactions or, in the case of Rpi1, to identify domains with transcriptional activation potential.

-

Vector Construction:

-

Bait Vector: Clone the DNA sequence encoding the protein or protein domain of interest (e.g., fragments of Rpi1) in-frame with the DNA-binding domain (DBD) of the Gal4 transcription factor.

-

Prey Vector: For interaction studies, clone the potential interacting partner in-frame with the activation domain (AD) of Gal4. For identifying activation domains, the prey vector may be empty or contain a non-interacting protein.

-

-

Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait and prey plasmids. The reporter strain contains one or more reporter genes (e.g., HIS3, ADE2, lacZ) under the control of a promoter that is recognized by the Gal4 DBD.

-

Selection and Screening:

-

Plate the transformed yeast on a medium that selects for the presence of both plasmids.

-

Replica-plate the colonies onto a selective medium that also tests for the activation of the reporter gene(s). For example, if the reporter is HIS3, the medium will lack histidine.

-

If the reporter is lacZ, perform a β-galactosidase filter lift assay to detect the production of the enzyme, which results in a blue color in the presence of X-gal.

-

-

Interpretation: Growth on the selective medium or a positive signal in the reporter assay indicates that the bait and prey proteins are interacting, or in the case of the Rpi1 experiment, that the Rpi1 fragment fused to the DBD has intrinsic transcriptional activation activity.

Conclusion

The initial characterization of Rpi1 in Saccharomyces cerevisiae has unveiled a protein with a multifaceted role in cellular regulation. Discovered as an inhibitor of the Ras-cAMP pathway, Rpi1 also functions as a putative transcriptional regulator that is crucial for maintaining cell wall integrity and mediating stress tolerance. This dual functionality places Rpi1 at an interesting intersection of major signaling and regulatory networks in yeast. Further research is warranted to elucidate the precise molecular mechanisms by which Rpi1 exerts its effects, including its interaction with the Ras GTPase-activating proteins and the identification of its direct transcriptional targets. A deeper understanding of Rpi1's function will not only enhance our knowledge of yeast physiology but may also provide insights into conserved signaling pathways in higher eukaryotes.

References

- 1. Yeast two-hybrid assay for studying protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overexpression of RPI1, a novel inhibitor of the yeast Ras-cyclic AMP pathway, down-regulates normal but not mutationally activated ras function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overexpression of RPI1, a novel inhibitor of the yeast Ras-cyclic AMP pathway, down-regulates normal but not mutationally activated ras function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A spheroplast rate assay for determination of cell wall integrity in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Critical role of RPI1 in the stress tolerance of yeast during ethanolic fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Saccharomyces cerevisiae Genes Involved in Survival of Heat Shock - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anticancer Activity of Rpi-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anticancer activity of Rpi-1, a potent inhibitor of the RET tyrosine kinase. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug development, offering detailed insights into the compound's efficacy, mechanism of action, and the experimental methodologies used for its evaluation.

Quantitative Data Summary

The anticancer efficacy of this compound has been evaluated across various cancer cell lines, primarily focusing on those with activating mutations of the RET proto-oncogene. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined through cell proliferation and colony formation assays.

| Cell Line | Genetic Background | Assay Type | IC50 (µM) | Reference |

| NIH3T3 | Transfected with RET/PTC1 oncogene | Anchorage-independent growth | 0.97 | [1] |

| NIH3T3 | Transfected with RET (C634R) mutant | Cell Proliferation | 3.6 (95% CI: 1.8-5.4) | [2] |

| NIH3T3 (non-transfected) | Wild-type | Cell Proliferation | 16 (95% CI: 12.3-19.7) | [2] |

| NIH3T3 | Transfected with RET mutant | Colony Formation in Soft Agar | 2.4 (95% CI: 0.8-4.0) | [2] |

| NIH3T3 | Transfected with H-RAS | Colony Formation in Soft Agar | 26 (95% CI: 17-35) | [2] |

| TPC-1 | Human Papillary Thyroid Carcinoma (harbors RET/PTC1) | Cell Proliferation (72h) | 5.1 | [3] |

| RPTC | Human Thyrocytes expressing RET/PTC1 | Cell Proliferation (72h) | 5.4 ± 0.4 | [4] |

| TT | Human Medullary Thyroid Carcinoma (harbors RET C634W) | Cell Proliferation (7 days) | 7.2 (95% CI: 6.6-7.8) | [2] |

Table 1: IC50 Values of this compound in Various Cell Lines. This table summarizes the reported IC50 values for this compound in different cell lines and experimental setups. The data highlights the selectivity of this compound for cells harboring activating RET mutations.

Experimental Protocols

This section details the methodologies employed in the in vitro studies of this compound's anticancer activity.

Cell Lines and Culture Conditions

-

NIH3T3 Cells: Mouse embryonic fibroblast cell line, often used for transformation assays. Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

TPC-1 Cells: Human papillary thyroid carcinoma cell line, endogenously expressing the RET/PTC1 fusion oncogene.[5]

-

TT Cells: Human medullary thyroid carcinoma cell line, harboring the MEN2A-type RET C634W mutation.[2]

-

RPTC Cells: Primary human thyrocytes infected with a retrovirus to express the RET/PTC1 oncogene.[4]

Cell Proliferation Assay

The antiproliferative activity of this compound is commonly assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

General Protocol (SRB Assay):

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically in a range from 0.1 to 100 µM) or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Fix the cells with 10% trichloroacetic acid (TCA).

-

Stain the cells with 0.4% SRB solution in 1% acetic acid.

-

Wash away the unbound dye with 1% acetic acid and air dry the plates.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth compared to the vehicle-treated control.

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay assesses the ability of a compound to inhibit the transformed phenotype of cancer cells, specifically their capacity to grow without attachment to a solid surface.

General Protocol:

-

Prepare a base layer of 0.6% agar in culture medium in 6-well plates.

-

Harvest cells and resuspend them in 0.3% agar in culture medium containing various concentrations of this compound.

-

Plate the cell-agar suspension on top of the base layer.

-

Allow the top layer to solidify and incubate the plates for 2-3 weeks, feeding them with culture medium containing this compound periodically.

-

Stain the colonies with a solution like crystal violet or a tetrazolium salt.

-

Count the number of colonies and calculate the inhibition of colony formation at different this compound concentrations.

Western Blot Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of proteins involved in signaling pathways.

General Protocol:

-

Treat cells with this compound for the desired time and at the specified concentrations.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST).

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-RET, total RET, phospho-AKT, total AKT, etc.).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Cell Cycle Analysis

Flow cytometry is employed to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

General Protocol:

-

Treat cells with this compound for a specified duration.

-

Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

-

Wash the fixed cells and resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Incubate the cells in the dark to allow for DNA staining.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting DNA histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

Apoptosis, or programmed cell death, induced by this compound can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.

General Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature.

-

Analyze the stained cells by flow cytometry.

-

The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Signaling Pathways and Experimental Workflows

The anticancer activity of this compound is primarily attributed to its inhibition of the RET tyrosine kinase, which leads to the downstream suppression of key signaling pathways involved in cell proliferation, survival, and transformation.

Caption: this compound inhibits RET kinase, blocking downstream signaling and inducing cell cycle arrest and apoptosis.

The diagram above illustrates the mechanism of action of this compound. By inhibiting the tyrosine kinase activity of oncogenic RET, this compound prevents the phosphorylation and activation of downstream signaling molecules such as Shc, PLCγ, AKT, and JNK2.[5] The abrogation of these pathways ultimately leads to the inhibition of cell proliferation and survival, and the induction of G2 phase cell cycle arrest and apoptosis.[5][6]

Caption: Workflow for in vitro evaluation of this compound's anticancer activity.

This workflow diagram outlines the key experimental steps involved in characterizing the in vitro anticancer effects of this compound. Starting with the selection of appropriate cancer cell lines, the workflow progresses through treatment with the compound, followed by a series of assays to assess its impact on cell proliferation, transformation, cell cycle progression, and apoptosis. Western blot analysis is crucial for dissecting the underlying molecular mechanisms. The culmination of these experiments allows for the determination of key parameters like IC50 values and provides a comprehensive understanding of the compound's mode of action.

Conclusion

The in vitro studies on this compound have consistently demonstrated its potent and selective anticancer activity against cancer cells harboring activating RET mutations. By effectively inhibiting the RET tyrosine kinase and its downstream signaling pathways, this compound induces cell cycle arrest and apoptosis, leading to a significant reduction in cancer cell proliferation and survival. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for RET-driven cancers.

References

- 1. Cellular effects and antitumor activity of RET inhibitor this compound on MEN2A-associated medullary thyroid carcinoma [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. RET/PTC1-Driven Neoplastic Transformation and Proinvasive Phenotype of Human Thyrocytes Involve Met Induction and β-Catenin Nuclear Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inactivation of Ret/Ptc1 oncoprotein and inhibition of papillary thyroid carcinoma cell proliferation by indolinone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apoptotic cell death induction and angiogenesis inhibition in large established medullary thyroid carcinoma xenografts by Ret inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibitory Effect of Rpi-1 on RET Autophosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Rpi-1, a 2-indolinone derivative, on the autophosphorylation of the Rearranged during Transfection (RET) receptor tyrosine kinase. This document consolidates key quantitative data, details relevant experimental methodologies, and illustrates critical signaling pathways and workflows to support further research and development in RET-targeted therapies.

Introduction to RET and this compound

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] Ligand binding to the RET receptor induces its dimerization and subsequent autophosphorylation of specific tyrosine residues within the cytoplasmic domain.[2][3] This autophosphorylation creates docking sites for various adaptor proteins, initiating downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[3][4][5] Constitutive activation of RET due to mutations or rearrangements is a known driver in several human cancers, including medullary and papillary thyroid carcinomas and non-small cell lung cancer, making it a significant therapeutic target.[1][3][6]

This compound is a cell-permeable, ATP-competitive inhibitor of RET tyrosine kinase.[7][8] By blocking the kinase activity of RET, this compound effectively inhibits its autophosphorylation and the subsequent activation of downstream signaling pathways, leading to reduced cell proliferation and tumor growth.[9][10][11][12]

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified in various cellular contexts. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for this compound against cell proliferation and anchorage-independent growth.

Table 1: IC50 Values of this compound on Cell Proliferation

| Cell Line | Genetic Background | IC50 (µM) | Reference |

| NIH3T3 expressing RET mutant | Murine Fibroblasts | 3.6 | [9][12] |

| Non-transfected NIH3T3 | Murine Fibroblasts | 16 | [9][12] |

| TPC-1 | Human Papillary Thyroid Carcinoma (harboring RET/PTC1) | 5.1 | [9] |

Table 2: IC50 Values of this compound on Anchorage-Independent Growth (Colony Formation in Soft Agar)

| Cell Line | Genetic Background | IC50 (µM) | Reference |

| NIH3T3 transformed by ret/ptc1 | Murine Fibroblasts | 0.97 | [7][13] |

| RET mutant-transfected NIH3T3 | Murine Fibroblasts | 2.4 | [9][12] |

| H-RAS-transfected NIH3T3 | Murine Fibroblasts | 26 | [9][12] |

Signaling Pathways and Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of the RET receptor. This prevents the initial autophosphorylation event, which is critical for the propagation of downstream signals.

As depicted, the binding of ligands like Glial Cell Line-Derived Neurotrophic Factor (GDNF) to the GFRα co-receptor leads to RET dimerization and trans-autophosphorylation.[3][4][5] this compound competes with ATP in the kinase domain of RET, preventing this phosphorylation and thereby blocking the activation of downstream effectors such as the RAS/MAPK and PI3K/AKT pathways.[7][11]

Experimental Protocols

To assess the impact of this compound on RET autophosphorylation, cellular assays coupled with immunoblotting are commonly employed. An in vitro kinase assay can also be used to determine the direct inhibitory effect on the purified enzyme.

Cellular Assay for RET Autophosphorylation

This protocol describes the treatment of a RET-expressing cell line (e.g., TPC-1 or TT cells) with this compound, followed by analysis of RET phosphorylation via Western blot.

Methodology:

-

Cell Culture and Plating:

-

Culture human thyroid carcinoma cells (e.g., TPC-1 or TT) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seed the cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.[10]

-

Dilute the this compound stock solution in culture media to achieve the desired final concentrations (e.g., a dose-response range from 0.1 µM to 50 µM).

-

Replace the existing media with the this compound-containing media and include a vehicle control (DMSO only).

-

Incubate the cells for a specified duration (e.g., 24 hours).[9]

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated RET (e.g., anti-p-RET Tyr905).[14][15]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total RET and a loading control like β-actin or GAPDH.

-

In Vitro RET Kinase Assay

This protocol outlines a method to measure the direct inhibitory effect of this compound on the enzymatic activity of purified RET kinase. Assays like ADP-Glo™ or LanthaScreen™ can be adapted for this purpose.[16][17]

Methodology:

-

Reagents and Preparation:

-

Kinase Buffer: A buffered solution (e.g., 40mM Tris-HCl, pH 7.5) containing MgCl2, BSA, and DTT.[16]

-

Enzyme: Purified recombinant RET kinase domain.

-

Substrate: A suitable peptide substrate for RET (e.g., a poly-Glu-Tyr peptide).

-

ATP: Adenosine triphosphate.

-

This compound: Diluted to various concentrations in the kinase buffer.

-

-

Assay Procedure (based on ADP-Glo™ Kinase Assay):

-

In a 384-well plate, add this compound at various concentrations.

-

Add the purified RET enzyme to the wells.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.[16]

-

-

Signal Detection:

-

Stop the kinase reaction and measure the amount of ADP produced, which is directly proportional to the kinase activity.

-

Add ADP-Glo™ Reagent to convert the ADP to ATP. Incubate for 40 minutes.[16]

-

Add Kinase Detection Reagent to generate a luminescent signal from the newly synthesized ATP. Incubate for 30 minutes.[16]

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a potent inhibitor of RET autophosphorylation, effectively blocking downstream signaling pathways and inhibiting the proliferation of RET-driven cancer cells. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers investigating RET signaling and developing novel inhibitors. The use of standardized cellular and in vitro assays is critical for accurately characterizing the potency and mechanism of action of compounds like this compound, ultimately advancing the development of targeted therapies for RET-associated malignancies.

References

- 1. glpbio.com [glpbio.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 4. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. caymanchem.com [caymanchem.com]

- 8. biocompare.com [biocompare.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Inactivation of Ret/Ptc1 oncoprotein and inhibition of papillary thyroid carcinoma cell proliferation by indolinone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cellular effects and antitumor activity of RET inhibitor this compound on MEN2A-associated medullary thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apexbt.com [apexbt.com]

- 14. Phospho-Ret (Tyr905) Antibody | Cell Signaling Technology [cellsignal.com]

- 15. researchgate.net [researchgate.net]

- 16. promega.com [promega.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

Rpi-1: A Technical Guide to its Molecular Profile and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Rpi-1, a potent indole derivative with significant applications in pharmacological research, particularly in oncology and neurobiology. This guide details its chemical and physical properties, biological activity, mechanism of action, and relevant experimental protocols.

Executive Summary

This compound, also known as RET Receptor Tyrosine Kinase Inhibitor, is a cell-permeable, ATP-competitive tyrosine kinase inhibitor. Its molecular formula is C₁₇H₁₅NO₄.[1] this compound has garnered attention for its anti-inflammatory, antioxidant, and antineoplastic properties.[2] It primarily functions by inhibiting the RET (Rearranged during Transfection) receptor tyrosine kinase, a key driver in several cancers, including thyroid and non-small cell lung carcinomas.[3][4] This inhibition disrupts downstream signaling pathways, leading to cell cycle arrest, apoptosis, and reduced tumor growth.[5][6] This guide serves as a technical resource for professionals engaged in drug discovery and development, offering detailed data and methodologies to facilitate further research.

Chemical and Physical Properties

This compound is an indole derivative characterized as (3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one.[2] Its fundamental properties are summarized below.

Table 1: Chemical Identifiers and Molecular Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₅NO₄ | [1] |

| Molecular Weight | 297.31 g/mol | [1] |

| CAS Number | 269730-03-2 | [1] |

| IUPAC Name | (3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one | [2] |

| Synonyms | RET Receptor Tyrosine Kinase Inhibitor, 3-(4-Hydroxybenzylidene)-5,6-dimethoxyindolin-2-one | [1][7] |

| InChI Key | JGSMCYNBVCGIHC-QPEQYQDCSA-N | [8] |

| SMILES | COC1=C(OC)C=C(/C(C(N2)=O)=C/C3=CC=C(O)C=C3)C2=C1 | [8] |

Table 2: Physical and Handling Properties of this compound

| Property | Description | Reference(s) |

| Appearance | Light yellow to brown powder or crystals; off-white solid. | [2][6] |

| Purity | ≥95% (HPLC) | [1] |

| Solubility (25°C) | DMSO: 10 mg/mL, 59 mg/mLDMF: 15 mg/mLEthanol: 1 mg/mL, 2 mg/mLWater: Insoluble | [5][8] |

| Storage | Store at 2 - 8°C for short term; -20°C for long term (up to 3 years as powder). | [2][6] |

| Shipping | Shipped at ambient temperature. | [6] |

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of the RET receptor tyrosine kinase.[4] Activating mutations and rearrangements of the RET proto-oncogene are oncogenic drivers in various cancers.[3] The RET receptor, upon binding its ligand-coreceptor complex, dimerizes and autophosphorylates key tyrosine residues in its cytoplasmic domain.[3][9] This initiates several downstream signaling cascades critical for cell proliferation, survival, and differentiation.[10]

This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of RET and preventing its autophosphorylation.[1][6] This blockade abrogates downstream signaling, notably affecting the RAS/MAPK and PI3K/AKT pathways.[5][10]

Table 3: Summary of this compound Biological Activity

| Activity | Description | Target Cell Line(s) | IC₅₀ / Effect | Reference(s) |

| RET Kinase Inhibition | Abolishes Ret/Ptc1 tyrosine autophosphorylation. | TPC-1, TT | - | [4][5] |

| Cell Proliferation | Inhibits cell proliferation and induces G2 phase cell cycle arrest. | TPC-1 | 5.1 µM | [4][5] |

| Inhibits cell proliferation. | NIH3T3 (Ret mutant) | 3.6 µM | [4] | |

| Anchorage-Independent Growth | Selectively inhibits colony formation in soft agar. | NIH3T3 (ret/ptc1 transformed) | 0.97 µM | [8] |

| Apoptosis Induction | Activates BAD and cleavage of caspases, leading to apoptotic DNA fragmentation. | TT | - | [6] |

| Downstream Signaling | Abolishes activation of JNK2 and AKT. Inhibits binding of RET to Shc and PLCγ. | TPC-1, TT | - | [4][5] |

| Anti-Metastatic | Significantly reduces spontaneous lung metastases in vivo. | Xenograft Mouse Model | 100 mg/kg (p.o.) | [8] |

Signaling Pathway Inhibition

The diagram below illustrates the canonical RET signaling pathway and the inhibitory point of this compound. Ligand (e.g., GDNF) and co-receptor (GFRα) binding leads to RET dimerization and autophosphorylation. This creates docking sites for adaptor proteins like Shc, leading to the activation of the RAS/MAPK and PI3K/AKT pathways, promoting cell survival and proliferation. This compound blocks the initial autophosphorylation step, effectively shutting down these downstream signals.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blot for Phospho-Protein Detection

This protocol is for assessing the inhibition of RET autophosphorylation and downstream targets like AKT in response to this compound treatment.

1. Cell Culture and Treatment:

-

Culture TPC-1 or TT cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to 70-80% confluency.[11]

-

Treat cells with desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for a specified time (e.g., 2, 6, 24 hours).

2. Lysate Preparation:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[12]

-

Scrape cells, transfer to microcentrifuge tubes, and clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration of the supernatant using a BCA assay.

3. SDS-PAGE and Electrotransfer:

-

Denature 20-40 µg of protein per sample by boiling in 2x Laemmli sample buffer for 5 minutes.

-

Separate proteins on an 8-10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

4. Immunoblotting:

-

Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as it contains phosphoproteins.[12][13]

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST (e.g., anti-phospho-RET (Tyr1062), anti-phospho-AKT (Ser473)).

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

5. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imaging system.

-

To confirm equal loading, strip the membrane and re-probe with antibodies against total RET, total AKT, and a loading control like GAPDH.[6]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression, specifically to detect G2/M phase arrest.

1. Cell Preparation:

-

Seed TPC-1 cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with this compound (e.g., 5 µM, 10 µM) or DMSO for 24-48 hours.

2. Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells and collect by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with PBS.

-

Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing.

-

Incubate at -20°C for at least 2 hours (or up to several weeks).[9]

3. Staining:

-

Centrifuge the fixed cells and wash with PBS to remove ethanol.

-

Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL) in PBS.[3]

-

Incubate for 30 minutes at room temperature in the dark.

4. Flow Cytometry:

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use the linear fluorescence signal of the DNA dye to generate a histogram of DNA content.

-

Apply cell cycle analysis software (e.g., ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3][14] An accumulation of cells in the G2/M peak compared to the control indicates G2/M arrest.

Anchorage-Independent Growth (Soft Agar) Assay

This assay measures the ability of this compound to inhibit the hallmark cancerous trait of anchorage-independent growth.[2]

1. Prepare Agar Layers:

-

Base Layer: Prepare a 0.6-0.8% agar solution in complete culture medium. Pipette 1.5 mL into each well of a 6-well plate and allow it to solidify at room temperature.[8][15]

-

Top Layer: Prepare a 0.3-0.4% low-melting-point agarose solution in complete culture medium.[16]

2. Cell Seeding:

-

Harvest and count NIH3T3 cells transformed with the ret/ptc1 oncogene.

-

Resuspend the cells to the desired concentration.

-

Mix the cell suspension with the 0.3% top agarose solution (kept at ~40°C) to a final cell density of 5,000 - 10,000 cells per well.

-

Immediately overlay 1.5 mL of this cell-agarose mixture onto the solidified base layer.

3. Treatment and Incubation:

-

After the top layer solidifies, add 200 µL of complete medium containing various concentrations of this compound or DMSO to each well.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 14-28 days.

-

Feed the colonies twice a week by adding fresh medium with the respective treatments.[15]

4. Colony Quantification:

-

After the incubation period, stain the colonies by adding 0.5 mL of 0.005% Crystal Violet solution to each well and incubating for 1 hour.[15]

-

Photograph the wells and count the number of colonies (typically >50 cells) using an imaging system or microscope.

-

Calculate the percent inhibition of colony formation relative to the DMSO control.

Experimental and Logical Workflows

Visualizing the workflow for drug screening or characterization can clarify the experimental process.

Workflow for Characterizing a RET Kinase Inhibitor

The following diagram outlines a typical workflow for the preclinical characterization of a potential RET inhibitor like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Soft Agar Assays for Anchorage Independent Cell Growth | Cell Biolabs [cellbiolabs.com]

- 3. 4.7. Cell Cycle Arrest Analysis by Flow Cytometry [bio-protocol.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. protocols.io [protocols.io]

- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid profiling of G2 phase to mitosis progression by flow cytometry in asynchronous cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]

- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 14. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 15. artscimedia.case.edu [artscimedia.case.edu]

- 16. reactionbiology.com [reactionbiology.com]

Rpi-1: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 269730-03-2

This technical guide provides an in-depth overview of Rpi-1, a potent and cell-permeable ATP-competitive inhibitor of the RET receptor tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals interested in the experimental application and mechanism of action of this compound.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 269730-03-2[1] |

| Molecular Formula | C₁₇H₁₅NO₄ |

| Molecular Weight | 297.31 g/mol [1] |

| Alternate Names | RET Receptor Tyrosine Kinase Inhibitor; 1,3-dihydro-5,6-dimethoxy-3-[(4-hydroxyphenyl)methylene]-H-indol-2-one; (3E)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one[1] |

| Appearance | Light yellow to brown powder or crystals |

| Purity | ≥95% |

| Solubility | Soluble in DMSO |

Supplier Information

This compound is available from various chemical suppliers catering to the research and development community. Notable suppliers include:

-

Santa Cruz Biotechnology

-

Cayman Chemical

-

MedChemExpress

-

Chem-Impex

-

Tokyo Chemical Industry

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase.[2] RET is a proto-oncogene whose aberrant activation through mutation or rearrangement is a known driver in several human cancers, including medullary and papillary thyroid carcinomas. This compound exerts its inhibitory effect by competing with ATP for the kinase's binding site, thereby preventing the autophosphorylation of RET and the subsequent activation of downstream signaling pathways.

Key downstream pathways inhibited by this compound include:

-

Phospholipase C gamma (PLCγ)

-

Extracellular signal-regulated kinases (ERK)

-

AKT (Protein Kinase B)

Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells with activating RET mutations.

Quantitative Data: In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound in various cancer cell lines.

| Cell Line | Cancer Type | RET Status | IC₅₀ (µM) | Reference |

| NIH3T3 (transformed with ret/ptc1) | - | Oncogenic RET/PTC1 | 0.97 | [2] |

| TPC-1 | Papillary Thyroid Carcinoma | RET/PTC1 rearrangement | 5.1 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Soft Agar Colony Formation Assay

This assay assesses the anchorage-independent growth of cells, a hallmark of malignant transformation.

Materials:

-

Base Agar: 1.2% Noble Agar in sterile water

-

Top Agar: 0.7% Noble Agar in sterile water

-

2X Complete Cell Culture Medium

-

This compound stock solution (in DMSO)

-

6-well plates

-

Single-cell suspension of cancer cells

Procedure:

-

Prepare Base Layer:

-

Melt the 1.2% base agar and cool to 42°C in a water bath.

-

Mix equal volumes of the molten base agar and 2X complete medium.

-

Immediately dispense 2 mL of the mixture into each well of a 6-well plate.

-

Allow the base layer to solidify at room temperature in a sterile hood.

-

-

Prepare Top Layer (Cell Layer):

-

Melt the 0.7% top agar and cool to 42°C.

-

Prepare a single-cell suspension of the desired cancer cells in complete medium.

-

Mix the cell suspension with an equal volume of 2X complete medium.

-

Add the molten top agar to the cell suspension to achieve a final agar concentration of 0.35%.

-

Immediately plate 1 mL of this cell/agar mixture on top of the solidified base layer.

-

-

Treatment:

-

After the top layer solidifies, add 1 mL of complete medium containing the desired concentration of this compound (or vehicle control) to each well.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 14-21 days.

-

Replenish the medium with fresh this compound or vehicle every 3-4 days.

-

-

Staining and Quantification:

-

After the incubation period, stain the colonies by adding 0.5 mL of 0.005% crystal violet solution to each well and incubating for 1 hour.

-

Count the number of colonies in each well using a microscope.

-

Immunoblotting for Phosphorylated Proteins

This protocol is for detecting the phosphorylation status of RET and its downstream targets.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-RET, anti-total-RET, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound or vehicle control for the desired time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Develop the blot using a chemiluminescent substrate and image the results.

-

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cells known to form tumors in mice

-

Matrigel (optional, can enhance tumor take-rate)

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation:

-

Harvest cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel.

-

Inject a defined number of cells (e.g., 1-10 million) subcutaneously into the flank of each mouse.

-

-

Tumor Growth and Treatment Initiation:

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., by oral gavage or intraperitoneal injection) or vehicle control to the respective groups at a predetermined dose and schedule.

-

-

Monitoring and Data Collection:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length × width²)/2).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunoblotting).

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the RET signaling pathway, the mechanism of this compound action, and a typical experimental workflow for its evaluation.

Caption: RET signaling pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for evaluating this compound.

References

Methodological & Application

Rpi-1 Treatment Protocol for In Vitro Cell Culture: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rpi-1 is a small molecule inhibitor targeting key signaling pathways implicated in cancer progression. Identified as a 2-indolinone derivative, this compound functions as an ATP-competitive inhibitor of the RET (Rearranged during Transfection) proto-oncogene and the c-Met (hepatocyte growth factor receptor) tyrosine kinases.[1][2] By blocking the phosphorylation and subsequent activation of these receptors, this compound effectively downregulates downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and metastasis.[3] In vitro studies have demonstrated its efficacy in inhibiting the growth of cancer cells harboring activating RET mutations, such as those found in papillary thyroid carcinoma, and in reducing the metastatic potential of lung cancer cells.[1][3]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by inhibiting the kinase activity of RET and c-Met. This prevents the downstream activation of multiple signaling proteins, including Shc and phospholipase Cγ (PLCγ), and subsequently suppresses the activation of key effectors like AKT and JNK2.[3] The inhibition of these pathways ultimately leads to cell cycle arrest and a reduction in cell proliferation and survival.

Figure 1: this compound Signaling Pathway Inhibition.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the reported quantitative data for this compound's inhibitory activity in various cancer cell lines.

| Cell Line | Cancer Type | Target Oncogene | Assay Type | IC50 Value (µM) | Reference |

| NIH3T3 | Fibroblast (transformed) | ret/ptc1 | Anchorage-Independent Growth | 0.97 | [1] |

| TPC-1 | Papillary Thyroid Carcinoma | ret/ptc1 | Proliferation Assay | Not specified | [3] |

| H460 | Non-Small Cell Lung Carcinoma | c-Met | Colony Formation Assay | Not specified | [2] |

Experimental Protocols

1. General Cell Culture and this compound Treatment

This protocol outlines the basic steps for culturing cells and treating them with this compound. Specific cell lines (e.g., TPC-1, H460, or engineered NIH3T3 cells) should be cultured according to supplier recommendations (e.g., ATCC).

-

Materials:

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-